molecular formula C13H24N2O2 B2567409 Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate CAS No. 2309442-01-9

Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate

Cat. No.: B2567409
CAS No.: 2309442-01-9
M. Wt: 240.347
InChI Key: ASOHTRPOTYDSFR-QRHSGQBVSA-N
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Description

Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate is a complex organic compound known for its intricate chemical structure and diverse applications

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate typically involves multi-step organic reactions. Commonly, the process starts with the preparation of cyclopenta[c]pyridine derivatives followed by the protection of the amine group with tert-butyl carbamate under specific reaction conditions, such as room temperature and solvent choice (e.g., dichloromethane). Reaction monitoring through techniques like thin-layer chromatography (TLC) ensures the successful formation of the desired intermediate.

  • Industrial Production Methods: : Industrial production of this compound may involve scaling up the synthetic routes, optimizing reaction conditions for maximum yield, and ensuring cost-effectiveness. Techniques like continuous flow chemistry could be employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

  • Types of Reactions: : Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate undergoes a variety of chemical reactions, such as:

    • Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    • Reduction: : Reduction reactions may involve agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

  • Common Reagents and Conditions: : Typical reagents include organic solvents (e.g., dichloromethane, ethanol), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., NaBH4), and catalysts (e.g., palladium on carbon).

  • Major Products Formed: : The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxide derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate finds extensive use in scientific research, including:

  • Chemistry: : As a building block in organic synthesis, this compound is valuable for constructing complex molecules and studying reaction mechanisms.

  • Biology: : Research into its biological activities and potential as a pharmacophore in drug discovery.

  • Medicine: : Investigating its potential therapeutic effects and applications in designing new pharmaceuticals.

  • Industry: : Utilized in the production of advanced materials, polymers, and catalysts.

Mechanism of Action

The compound's effects are mediated through its interactions with specific molecular targets and pathways:

  • Molecular Targets: : It may target enzymes, receptors, or other biological macromolecules, influencing their activity.

  • Pathways Involved: : The pathways involved depend on its specific biological or pharmacological context, which could include metabolic pathways, signal transduction cascades, or gene expression regulation.

Comparison with Similar Compounds

  • Comparison: : Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate stands out due to its unique structural features and reactivity profile.

  • Similar Compounds: : Similar compounds include other carbamate-protected amines, cyclopenta[c]pyridine derivatives, and structurally related bicyclic amines.

In essence, this compound's multifunctional nature and intricate structure render it a fascinating subject for continued research across various scientific disciplines.

Properties

IUPAC Name

tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-6-9-4-5-14-8-10(9)7-11/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOHTRPOTYDSFR-QRHSGQBVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCNCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@@H]2CCNC[C@@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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